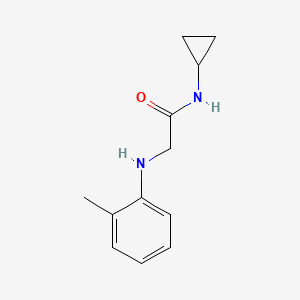

n-Cyclopropyl-2-(o-tolylamino)acetamide

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-methylanilino)acetamide |

InChI |

InChI=1S/C12H16N2O/c1-9-4-2-3-5-11(9)13-8-12(15)14-10-6-7-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |

InChI Key |

XJMORZHMLBRHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC(=O)NC2CC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Cyclopropyl 2 O Tolylamino Acetamide Derivatives

Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Activities

There are no available studies that specifically investigate the impact of modifying the cyclopropyl moiety of n-Cyclopropyl-2-(o-tolylamino)acetamide on its biological activities. Research on other classes of compounds has shown that replacing a cyclopropyl group with other small alkyl rings or acyclic fragments can significantly alter potency and selectivity, but such data is not available for this specific compound. hyphadiscovery.com

Influence of o-Tolylamino Substituents on Biological Profiles

Specific investigations into how substituents on the o-tolylamino portion of this compound influence its biological profile have not been reported. In SAR studies of other arylamino acetamides, the nature and position of substituents on the aryl ring are critical determinants of activity, but this has not been explored for the target compound. malariaworld.org

Role of Acetamide (B32628) Linker Derivatizations in Modulating Activity

There is a lack of published research on the derivatization of the acetamide linker in this compound and its effect on modulating biological activity. While the acetamide linker is a common feature in many biologically active molecules and its modification is a standard strategy in drug design, no such studies have been conducted on this specific chemical entity. archivepp.comarchivepp.com

Elucidation of Key Pharmacophoric Features for Target Interaction

Without knowledge of the specific biological target and activity of this compound, no pharmacophoric models have been developed. The elucidation of key pharmacophoric features requires a set of active and inactive analogue compounds, which is currently not available in the literature for this specific scaffold.

Analysis of Substituent Effects (e.g., electron-donating and withdrawing groups) on Activity

A detailed analysis of the effects of electron-donating and withdrawing substituents on the activity of this compound derivatives is not possible due to the absence of relevant experimental data. Such studies are fundamental to understanding the electronic requirements for optimal biological activity in many classes of compounds, but this information is not available for the molecule . nih.goveurochlor.org

Computational Chemistry and Molecular Modeling in Research on N Cyclopropyl 2 O Tolylamino Acetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed understanding of a molecule's electronic structure and properties. Density Functional Theory (DFT) is a prominent method used for these calculations due to its balance of accuracy and computational efficiency.

Geometry Optimization using Density Functional Theory (DFT)

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. For n-Cyclopropyl-2-(o-tolylamino)acetamide, this is typically achieved using Density Functional Theory (DFT). nih.govmdpi.com This method calculates the electron density of the molecule to determine its energy. The geometry is systematically adjusted to find the arrangement of atoms that corresponds to the lowest energy state, known as the ground state. researchgate.net

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311G++(2d,2p)) is crucial for the accuracy of the calculations. researchgate.net The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process yields precise information about bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. mdpi.com

Calculation of Electronic and Geometric Molecular Descriptors

Once the optimized geometry is obtained, a variety of electronic and geometric molecular descriptors can be calculated to describe the molecule's properties. These descriptors are crucial for understanding its reactivity, stability, and potential interactions with other molecules. For this compound, these descriptors are calculated using DFT. researchgate.net

Key electronic descriptors include:

Frontier Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Atomic Charges: These values represent the distribution of electrons among the atoms in the molecule, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Electrophilicity Index: This global reactivity descriptor measures the ability of a molecule to accept electrons.

Geometric descriptors provide information about the molecule's shape and size. Examples include:

Ovality: A measure of the molecule's deviation from a perfect sphere.

Polarizability Anisotropy: Describes how the electron cloud of the molecule is distorted in the presence of an external electric field, which can influence intermolecular interactions.

The following table summarizes typical quantum chemical descriptors that can be calculated for this compound.

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO, indicating chemical stability |

| Dipole Moment (µ) | Measure of the net molecular polarity |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons |

| Chemical Hardness (η) | Resistance of a molecule to change its electron configuration |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons |

| Ovality | A measure of the shape of the molecule |

| Polarizability Anisotropy | The anisotropy of the electric polarizability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.gov

Dataset Curation and Molecular Descriptor Selection

The foundation of a reliable QSAR model is a high-quality dataset. nih.gov For a study involving this compound, this would involve compiling a set of structurally related molecules with experimentally determined biological activity (e.g., inhibitory concentration). The data must be curated to ensure consistency and accuracy.

Following dataset compilation, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic. The crucial step is to select a subset of these descriptors that are most relevant to the biological activity being modeled. nih.gov Feature selection techniques, such as genetic algorithms, are often employed to identify the most informative descriptors while avoiding overfitting. nih.govresearchgate.net

Predictive Model Building Methodologies

With the curated dataset and selected descriptors, a predictive model is constructed. Several statistical and machine learning methods can be used for this purpose.

Multiple Linear Regression (MLR): This is a common statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.netimrpress.com The goal is to find the best-fitting linear equation that can predict the activity. imrpress.com Genetic algorithms can be combined with MLR (GA-MLR) to select the optimal subset of descriptors for the regression equation. journalagent.com

Genetic Function Algorithm (GFA): GFA is an evolutionary algorithm that can be used for feature selection and model building. It mimics the process of natural selection to evolve a population of models and identify the one with the best predictive performance. semanticscholar.org

Assessment of Model Robustness and Applicability Domain

A critical aspect of QSAR modeling is to evaluate the performance and reliability of the developed model. This is done through various validation techniques. mdpi.com Internal validation, such as cross-validation (e.g., leave-one-out), assesses the model's stability and predictive power on the training set. nih.gov External validation involves using an independent test set of molecules that were not used in model development to evaluate its ability to predict the activity of new compounds. journalagent.com

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.com It is determined based on the range of descriptors in the training set. Predictions for molecules that fall outside this domain are considered less reliable.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

While specific molecular docking studies on this compound are not extensively available in publicly accessible literature, the methodology can be illustrated through studies on analogous acetamide-containing compounds. For instance, in silico studies of N-aryl-(N-disubstituted) acetamide (B32628) compounds as potential inhibitors for neurodegenerative enzymes have demonstrated the utility of molecular docking in predicting binding affinities. semanticscholar.org These studies often employ methods like induced fit docking (IFD) and calculate the binding free energy (ΔGbind) to estimate the affinity of the compound for the target protein. semanticscholar.org For a series of pyrazolopyrimidine acetamide derivatives targeting the 18kDa translocator protein (TSPO), docking scores were used to identify compounds with high binding affinity, with some synthesized compounds showing scores indicating strong potential interaction.

Illustrative binding affinities for a series of acetamide derivatives from a representative study are presented in the interactive table below.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| GMA 10 | TSPO | -9.206 | High |

| GMA 11 | TSPO | -8.988 | High |

| GMA 15 | TSPO | -12.443 | Very High |

| DPA-714 (Reference) | TSPO | -8.252 | High |

| PK11195 (Reference) | TSPO | -10.083 | High |

This table is illustrative and based on data for pyrazolopyrimidine acetamide derivatives, not this compound.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-alkyl interactions. For example, in studies of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with GABAA and AMPA receptors, molecular docking identified key amino acid residues such as Arg207, Phe200, Thr202, Tyr97, Tyr157, and Tyr205 as being crucial for forming a stable complex. semanticscholar.org Similarly, research on other acetamide derivatives has highlighted the importance of interactions with specific tryptophan residues within the binding pocket of the translocator protein (TSPO). The o-tolyl group of this compound would be expected to participate in hydrophobic and potentially π-stacking interactions, while the amide group can act as a hydrogen bond donor and acceptor.

The conformation of a ligand often changes upon binding to a protein's active site to achieve an optimal fit. Computational studies on bioactive hydrazine-1-carbothioamides have shown how the presence of different substituents can lead to either folded or extended conformations within the crystal structure, which can be extrapolated to its behavior in a protein active site. mdpi.com For this compound, the flexibility of the acetamide linker allows the cyclopropyl (B3062369) and o-tolyl groups to adopt various spatial arrangements. Conformational analysis through molecular docking would explore these possibilities to identify the most energetically favorable bound conformation, providing insights into the structural requirements for potent activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be generated from a set of known active compounds. nih.govrsc.org This approach involves aligning a series of active molecules and identifying the common chemical features responsible for their biological activity, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. nih.govresearchgate.net For a compound like this compound and its analogs, a ligand-based pharmacophore model could be developed if a series of related compounds with known biological activity were available. researchgate.net This model would typically include features corresponding to the cyclopropyl group (hydrophobic), the amide linker (hydrogen bond donor/acceptor), and the o-tolyl ring (aromatic, hydrophobic). Such a model could then be used for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govrsc.org

Structure-Based Pharmacophore Development

Structure-based pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach relies on the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy.

The process involves identifying the key interaction points between a known ligand and its receptor binding site. These interactions, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, are then abstracted into a pharmacophore model. This model serves as a 3D query for screening large compound libraries to find novel molecules with the potential to bind to the same target.

Illustrative Pharmacophore Features for a Hypothetical Target of this compound *

| Feature Type | Distance (Å) from Feature 2 | Description |

| Hydrogen Bond Acceptor | N/A | Corresponds to the carbonyl oxygen of the acetamide group. |

| Hydrogen Bond Donor | 3.5 - 4.5 | Represents the N-H group of the acetamide. |

| Hydrophobic/Aromatic | 5.0 - 6.0 | Maps to the o-tolyl ring. |

| Hydrophobic | 4.5 - 5.5 | Corresponds to the cyclopropyl group. |

This table presents a hypothetical pharmacophore model that could be developed for a target of this compound, illustrating the types of features and their spatial relationships.

Database Screening for Identification of Novel Chemical Hits

Once a pharmacophore model is established, it can be used to screen large virtual databases of chemical compounds. This process, known as virtual screening, allows researchers to rapidly assess millions of molecules to identify those that match the pharmacophore query. This significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

The screening process involves computationally fitting each molecule from the database into the pharmacophore model. Molecules that successfully match the required features in the correct 3D orientation are considered "hits" and are prioritized for further investigation. These hits can then be subjected to more rigorous computational analyses, such as molecular docking, to predict their binding affinity and orientation within the target's active site.

Hypothetical Virtual Screening Workflow

| Step | Description | Outcome |

| 1. Database Preparation | A large chemical database (e.g., ZINC, PubChem) is formatted for screening. | A library of 3D conformers for each molecule. |

| 2. Pharmacophore-Based Filtering | The database is screened against the developed pharmacophore model. | A subset of molecules matching the pharmacophore query. |

| 3. Molecular Docking | The filtered hits are docked into the binding site of the target protein. | Predicted binding poses and scores for each hit. |

| 4. Hit Selection and Prioritization | Hits are ranked based on their docking scores and visual inspection. | A final list of promising candidates for experimental testing. |

This table outlines a general workflow for a virtual screening campaign aimed at identifying novel chemical hits based on a pharmacophore model.

Computational Biophysics and Biochemistry Approaches (e.g., N-methyl acetamide as a protein backbone proxy)

Computational biophysics and biochemistry employ sophisticated simulation techniques to study the dynamics and interactions of biological macromolecules at an atomic level. A significant challenge in this field is the accurate representation of complex biological systems, such as proteins. To address this, researchers often use smaller, representative molecules as proxies to develop and validate computational models.

One such proxy is N-methyl acetamide (NMA), which is frequently used to model the peptide bond that forms the backbone of proteins. researchgate.netchemrxiv.orgchemrxiv.org The development of accurate potential energy functions for NMA is a crucial step toward creating transferable force fields for simulating entire proteins and their interactions with other molecules, including water. researchgate.netchemrxiv.orgchemrxiv.org

Recent research has focused on creating data-driven, many-body potential energy functions for NMA that can accurately describe its energetics and structural properties. researchgate.netchemrxiv.orgchemrxiv.org These models are trained on high-level quantum mechanical calculations and are designed to be transferable, enabling molecular dynamics simulations of NMA in solution with quantum-mechanical accuracy. researchgate.netchemrxiv.orgchemrxiv.org This approach allows for a more precise representation of many-body effects, which are crucial for accurately simulating the behavior of biomolecules in their native environment. chemrxiv.org The insights gained from studying NMA can then be applied to larger, more complex systems, providing a foundation for understanding protein folding, dynamics, and interactions with ligands like this compound.

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on a lead compound is a critical step in drug discovery, aiming to improve desired properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.comunimi.it For n-Cyclopropyl-2-(o-tolylamino)acetamide, a systematic structure-activity relationship (SAR) study is the logical first step. This involves the synthesis and evaluation of a library of related compounds where each part of the molecule is systematically modified.

Key strategies for analogue design would include:

Modification of the Cyclopropyl (B3062369) Group: The cyclopropyl ring is a bioisostere for other groups and can influence binding affinity and metabolic stability. Replacing it with other small cycloalkanes (e.g., cyclobutyl, cyclopentyl) or introducing substituents on the ring could probe steric and electronic requirements of a potential binding pocket.

Alteration of the o-Tolyl Moiety: The position and nature of the substituent on the phenyl ring are critical. Analogues could be synthesized where the methyl group is moved to the meta or para positions to assess the impact of substitution patterns. Furthermore, replacing the methyl group with other functional groups (e.g., methoxy, chloro, trifluoromethyl) would explore the effects of varying electronic and lipophilic properties.

Scaffold Hopping and Linker Modification: The acetamide (B32628) linker could be elongated, shortened, or replaced with other functionalities like sulfonamides or reverse amides to alter the geometry and hydrogen bonding capabilities of the molecule.

The following table outlines a potential strategy for the rational design of analogues.

| Parent Scaffold | Modification Site | Proposed Modification | Rationale for Design |

| This compound | Cyclopropyl Ring | Substitution with cyclobutyl, cyclopentyl; Introduction of methyl or fluoro groups. | To explore the size and electronic tolerance of the binding site; enhance metabolic stability. |

| This compound | o-Tolyl Ring | Isomeric substitution (m-tolyl, p-tolyl); Replacement of methyl with -OCH3, -Cl, -CF3. | To optimize hydrophobic and electronic interactions and improve target selectivity. |

| This compound | Acetamide Linker | Elongation of the linker (e.g., propanamide); Replacement with bioisosteres (e.g., sulfonamide). | To adjust the spatial orientation of terminal groups and modify hydrogen bonding capacity. |

These rationally designed analogues would form the basis for a comprehensive investigation to identify compounds with superior therapeutic potential. nih.gov

Exploration of New Biological Targets and Signaling Pathways

A primary challenge and opportunity for a novel compound is the identification of its biological target(s). Given the lack of established pharmacology for this compound, a multi-pronged approach is necessary to uncover its mechanism of action.

Initial research should involve high-throughput screening (HTS) against diverse panels of biological targets. Based on the activities of other acetamide-containing molecules, promising target classes could include:

Enzymes: Particularly kinases, proteases, and histone deacetylases (HDACs), which are common targets in oncology and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): This large family of receptors is implicated in a vast range of physiological processes and represents a rich source of drug targets.

Ion Channels: Small molecules frequently modulate the activity of ion channels, which are crucial in neurological and cardiovascular disorders.

In parallel, phenotypic screening could be employed. This approach involves testing the compound in disease-relevant cellular or organismal models to identify a desired physiological effect without a priori knowledge of the target. If a promising phenotype is observed, subsequent target deconvolution techniques, such as chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening), can be used to identify the molecular target responsible for the effect.

Integration of Advanced Computational Methodologies for Predictive Modeling

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the drug discovery process and reducing costs. nih.govresearchgate.net For this compound, computational methods can be applied at multiple stages of the research pipeline. researchgate.net

Virtual Screening (VS): Once a biological target is identified, VS can be used to screen large virtual libraries of compounds to find other molecules that may bind to the same target, providing additional chemical scaffolds for development. openmedicinalchemistryjournal.com

Molecular Docking and Dynamics: These techniques can predict the binding mode and affinity of the compound and its analogues to the active site of a target protein. mdpi.comopenmedicinalchemistryjournal.com This provides structural insights that can guide the rational design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of the synthesized analogues with their biological activity, QSAR can predict the activity of novel, yet-to-be-synthesized compounds. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. researchgate.net

The following table summarizes the application of these computational tools.

| Computational Method | Application in Research | Expected Outcome |

| Virtual Screening | To identify novel scaffolds against a validated target. | A diverse set of hit compounds for further experimental validation. |

| Molecular Docking | To predict the binding pose of analogues within the target's active site. | Understanding of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | To simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| QSAR Modeling | To build predictive models based on existing SAR data. | Prioritization of new analogues for synthesis with a higher probability of success. |

| ADMET Prediction | To forecast pharmacokinetic and toxicity profiles of new compounds. | Early de-selection of compounds likely to fail in later development stages. |

The integration of these computational approaches can significantly streamline the discovery pipeline, making it more efficient and cost-effective. nih.gov

Development of Collaborative Research Frameworks

The journey of a compound from initial discovery to a potential therapeutic is complex, requiring a wide range of expertise and resources. A collaborative framework is therefore essential for the successful development of this compound and its analogues.

Effective collaborations often involve partnerships between:

Academic Institutions: To conduct fundamental research, explore novel biological mechanisms, and provide innovative scientific insights.

Pharmaceutical Companies: To bring industry-level experience in medicinal chemistry, drug development, and the resources necessary for preclinical and clinical trials. researchgate.net

Contract Research Organizations (CROs): To provide specialized services such as large-scale chemical synthesis, high-throughput screening, and preclinical testing, allowing for greater flexibility and access to specific technologies. nih.gov

Computational Chemistry Groups: To perform the advanced predictive modeling and data analysis required to guide the design and optimization process. bioengineer.org

These partnerships can be structured in various ways, including joint research agreements, milestone-based funding, and open innovation platforms where data and molecules are shared to accelerate progress. acs.orgslideshare.net Such collaborative models foster innovation by combining complementary skills and resources, ultimately increasing the likelihood of translating a promising chemical scaffold into a clinically valuable asset. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.